molecular formula C17H26N4O2 B1664603 1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol CAS No. 162397-26-4

1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol

Cat. No. B1664603
M. Wt: 318.4 g/mol
InChI Key: JGPXFNFCEPOWRD-UHFFFAOYSA-N
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Description

3M-003

Scientific Research Applications

Solid Phase Synthesis

Research has demonstrated the successful solid phase synthesis of compounds related to the specified chemical structure. For instance, Mazurov (2000) described the synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing the adaptability of this class of compounds in chemical synthesis (Mazurov, 2000).

Kinase Inhibition

Research by Han et al. (2012) identified a series of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as new VEGFR-2 kinase inhibitors, indicating potential therapeutic applications in targeting kinase pathways (Han et al., 2012).

Molecular Rearrangement

Klásek, Lyčka, and Holčapek (2007) explored the molecular rearrangement of similar compounds, leading to new indole and imidazolinone derivatives. This study highlights the complex chemistry and versatility of these molecules (Klásek, Lyčka, & Holčapek, 2007).

Acetylcholinesterase Inhibition and Antioxidant Activity

Boulebd et al. (2016) synthesized diversely functionalized imidazo pyranotacrines, including compounds with similar structural features to the specified chemical. These compounds were evaluated as acetylcholinesterase inhibitors and antioxidant agents, suggesting potential in Alzheimer’s disease therapy (Boulebd et al., 2016).

Toll-Like Receptor 7 Activation

Shukla et al. (2010) conducted a study on the structure-activity relationships of imidazoquinolines as TLR7 agonists. They started with a compound structurally similar to the one , exploring its immunostimulatory potential (Shukla et al., 2010).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of related compounds. For instance, Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, exhibiting potential as antimicrobial agents (Holla et al., 2006).

properties

CAS RN

162397-26-4

Product Name

1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-amino-2-(ethoxymethyl)-6,7,8,9-tetrahydroimidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol

InChI

InChI=1S/C17H26N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h22H,4-10H2,1-3H3,(H2,18,19)

InChI Key

JGPXFNFCEPOWRD-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=C(CCCC3)N=C2N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=C(CCCC3)N=C2N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3M-003;  3M003;  3M 003

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Reactant of Route 2
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Reactant of Route 3
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Reactant of Route 6
1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol

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